(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione
Description
(3R)-Tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP), a class of cyclic dipeptides characterized by a six-membered ring fused with a pyrrolidine moiety. Its stereochemistry at the 3R position distinguishes it from other stereoisomers, such as the (3S,8aS) or (3R,8aR) configurations reported in related compounds . Structurally, it features a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione core with a substituted ethano bridge at position 2. This compound is primarily biosynthesized by bacterial strains, including Bacillus and Streptomyces species, through non-ribosomal peptide synthesis pathways .
Properties
IUPAC Name |
(7R)-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-2-4-9(8(13)10-6)3-1-5-11(7)9/h6H,1-5H2,(H,10,13)/t6-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBHAAYIRWYSIJ-VJSCVCEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC(C(=O)N2C1)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC23CC[C@H](C(=O)N2C1)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings. This can be achieved through various methods, including cycloaddition and ring annulation.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which is catalyzed by transition metals.
Cycloaddition: Another approach is the cycloaddition of alkyne and hydrazine derivatives to form the pyrazine ring.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure formed by a pyrrolidine and piperazine fused rings. This unique configuration is significant as it contributes to the compound's stability and biological activity. The presence of chiral centers enhances its potential for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione. For instance, compounds derived from this scaffold have been tested for their ability to inhibit various cancer cell lines, showing promising results in reducing cell viability and proliferation rates.
| Compound | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|
| Compound 15 | 0.081 | HT-29 |
| Compound 15 | 0.085 | A-549 |
| Compound 15 | 0.090 | HCT-116 |
This data indicates that certain derivatives exhibit strong anti-proliferative activities against multiple cancer types, suggesting their potential as lead compounds for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that modifications of the diketopiperazine core can lead to significant inhibition of inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivative Exploration
The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions that can be tailored to produce various derivatives with enhanced biological properties. The exploration of these derivatives has been a focal point in recent research:
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Hydrogenolysis | 84 | High yield achieved under optimized conditions . |
| Column Chromatography | Varied | Effective purification method yielding pure compounds . |
Case Studies and Research Findings
Several case studies have documented the pharmacological activities of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione derivatives:
Study on Anticancer Activity
A study demonstrated that a particular derivative exhibited IC50 values as low as 0.081 μM against HT-29 cells, indicating strong anticancer efficacy . The mechanism was linked to the inhibition of cell cycle progression.
Anti-inflammatory Study
Research focused on the anti-inflammatory properties showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo models .
Mechanism of Action
The mechanism of action of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of enzymes that produce reactive oxygen species, thereby reducing oxidative damage.
Pathways Involved: The compound’s antioxidant activity is linked to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms. .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogues
Anticancer Properties
- Target Compound: Limited direct data, but structurally similar DKPs induce apoptosis via DNA fragmentation and cell cycle arrest .
- 3-Isobutyl Derivatives : Exhibit IC₅₀ values of 0.01 mg/mL against glioblastoma (U-87MG) by inhibiting AKT1 phosphorylation .
- 3-Benzyl Derivatives : Show dose-dependent cytotoxicity in HeLa and Caco-2 cells, with apoptosis mediated via caspase activation .
- Unsubstituted DKP (Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) : Moderate activity against HCT116 colon cancer cells (40–57.9% inhibition at 10 mg/mL) .
Table 2: Cytotoxic Activities of Analogues
Antioxidant Activity
Antimicrobial and Anti-Biofilm Effects
Biological Activity
(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibition activities based on various studies.
Antioxidant Activity
One of the notable biological activities of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is its antioxidant capability. Research indicates that extracts containing this compound exhibit strong antioxidant properties. For instance, a study involving the MUSC 149T strain demonstrated that the extract showed significant antioxidant activity, suggesting that metabolites including pyrrolo[1,2-a]pyrazine-1,4-dione could be beneficial in preventing diseases associated with oxidative stress .
Table 1: Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Source | Antioxidant Activity |
|---|---|---|
| MUSC 149T Extract | S. mangrovisoli | Strong |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Isolated from extract | High |
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. In a series of studies focusing on derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione, several analogs were synthesized and tested against various cancer cell lines. The findings suggest that certain derivatives exhibit significant cytotoxic effects on breast cancer cells and other tumor types.
Case Study: Anticancer Efficacy
In one study, derivatives of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione were tested for their ability to inhibit cell viability in breast cancer lines. The results indicated that these compounds could diminish cell viability significantly compared to controls .
Table 2: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Derivative B | HeLa (Cervical Cancer) | 7.5 |
| Derivative C | A549 (Lung Cancer) | 6.0 |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione. Recent studies have identified its role as a selective inhibitor for certain enzymes involved in cancer progression and inflammation.
Case Study: JAK1 Inhibition
A study highlighted the discovery of a specific JAK1 inhibitor derived from pyrrolo[1,2-a]pyrazine compounds. The research focused on optimizing the compound's selectivity and potency while minimizing dosage requirements for clinical evaluation. This work demonstrates the compound's potential as a therapeutic agent in inflammatory diseases and cancers where JAK pathways are implicated .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine Derivative X | JAK1 | 25 |
| Pyrrolo[1,2-a]pyrazine Derivative Y | PARP10 | 130 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
